molecular formula C9H10ClNO B174788 (2-Chlorophenyl)acetone oxime CAS No. 117891-08-4

(2-Chlorophenyl)acetone oxime

Cat. No. B174788
CAS RN: 117891-08-4
M. Wt: 183.63 g/mol
InChI Key: FIGRVWMSDVXRQX-YRNVUSSQSA-N
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Description

“(2-Chlorophenyl)acetone oxime” is a chemical compound that contains a total of 22 bonds: 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aliphatic), and 1 hydroxyl group . It is a derivative of acetone oxime, which is the simplest example of a ketoxime .


Molecular Structure Analysis

The molecular formula of “(2-Chlorophenyl)acetone oxime” is C9H10ClNO . It contains 22 atoms: 10 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom .


Chemical Reactions Analysis

Oximes, including “(2-Chlorophenyl)acetone oxime”, can react with aldehydes and ketones to form new compounds . The reaction with O gives the reversible formation of a hemiketal, while the reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .

Safety and Hazards

The safety data sheet for acetone oxime indicates that it may be harmful if swallowed . It’s important to handle “(2-Chlorophenyl)acetone oxime” with care, using appropriate safety measures.

Future Directions

Oximes, including “(2-Chlorophenyl)acetone oxime”, have potential applications in various fields. For instance, they have been studied for their anticancer and anti-inflammatory potential . Additionally, they are being explored as building blocks for the synthesis of various heterocycles .

properties

IUPAC Name

(NE)-N-[1-(2-chlorophenyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(11-12)6-8-4-2-3-5-9(8)10/h2-5,12H,6H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGRVWMSDVXRQX-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)acetone oxime

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